molecular formula C11H14ClNO B1364531 2-chloro-N-(2-isopropylphenyl)acetamide CAS No. 57503-03-4

2-chloro-N-(2-isopropylphenyl)acetamide

Cat. No. B1364531
CAS RN: 57503-03-4
M. Wt: 211.69 g/mol
InChI Key: MHTCIMHUMDBERX-UHFFFAOYSA-N
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Description

2-chloro-N-(2-isopropylphenyl)acetamide is a chlorinated organic compound . It is a biochemical used for proteomics research .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research . The compound can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid .


Molecular Structure Analysis

The molecular formula of this compound is C11H14ClNO . Its average mass is 211.688 Da and its monoisotopic mass is 211.076385 Da .

Scientific Research Applications

Crystal Structure and Molecular Interactions

Research on derivatives of 2-chloro-N-(2-isopropylphenyl)acetamide focuses on their crystal structures and intermolecular interactions. For example, studies have examined the orientation of chlorophenyl rings and thiazole rings in certain acetamides and identified C—H⋯O intermolecular interactions forming zigzag chains in crystals (Saravanan et al., 2016). Additionally, the intramolecular H-bonding and several intermolecular C–H⋯O interactions have been observed in compounds like 2-Chloro-N-(2,4-dinitrophenyl) acetamide, influencing their crystal packing and solvatochromic effects (Jansukra et al., 2021).

Conformational Analysis

The conformations of various derivatives, such as 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamides, have been studied using methods like dipole moment measurements and quantum chemical calculations. These studies help understand the preferred conformations of these molecules (Ishmaeva et al., 2015).

Potential Pharmaceutical Applications

Certain derivatives, like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, have been synthesized and analyzed for their potential as anticancer drugs, including in silico modeling studies targeting specific receptors (Sharma et al., 2018).

Antibacterial Activity

Some derivatives have been synthesized and evaluated for their antibacterial activity against various bacteria. QSAR studies of these compounds have been conducted, revealing the influence of structural and physicochemical parameters on their activity (Desai et al., 2008).

Metabolism Studies

Studies have also been conducted on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, providing insights into the metabolic pathways and potential toxicological impacts of these compounds (Coleman et al., 2000).

Antiviral Applications

A novel derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has shown significant antiviral and antiapoptotic effects in vitro, indicating its potential therapeutic efficacy in treating diseases like Japanese encephalitis (Ghosh et al., 2008).

Potential as Pesticides

Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized as potential pesticides, with new diffraction data reported for these organic compounds (Olszewska et al., 2009).

Nonlinear Optical Properties

The nonlinear optical properties of certain crystalline acetamide structures have been investigated, revealing their potential applications in photonic devices and optical energy applications (Castro et al., 2017).

Safety and Hazards

While the specific safety and hazards of 2-chloro-N-(2-isopropylphenyl)acetamide are not available, related compounds have been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-N-(2-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8(2)9-5-3-4-6-10(9)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTCIMHUMDBERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394698
Record name 2-Chloro-N-(2-isopropylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57503-03-4
Record name 2-Chloro-N-[2-(1-methylethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57503-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(2-isopropylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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